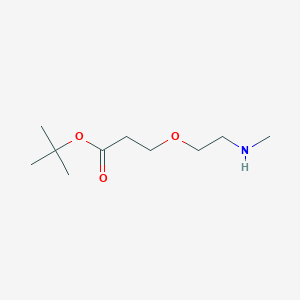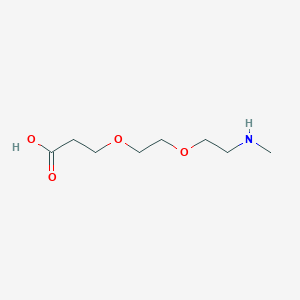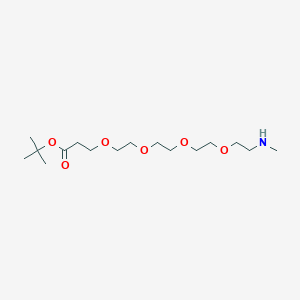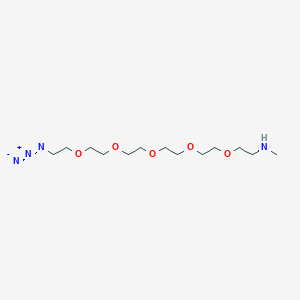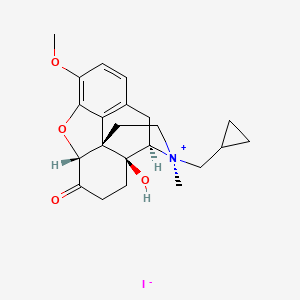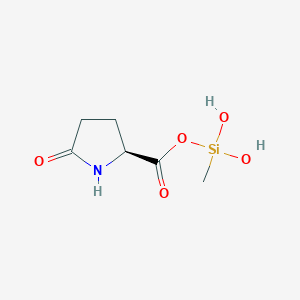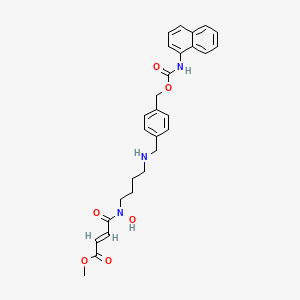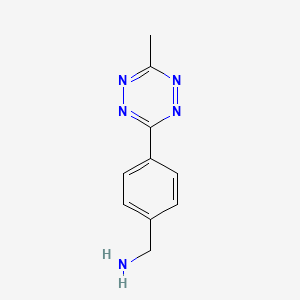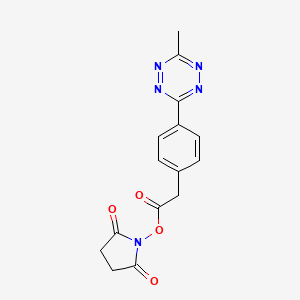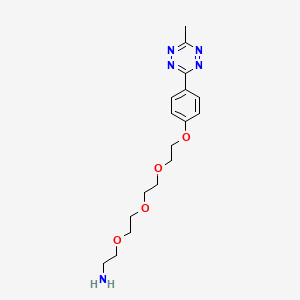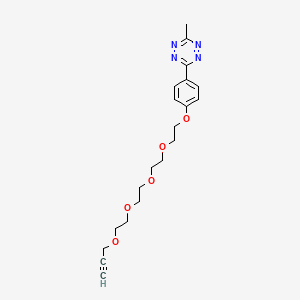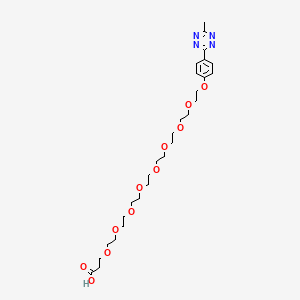
mitoTracker Green FM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MitoMark Green I is a green fluorescent mitochondrial stain . It localizes to mitochondria regardless of mitochondrial membrane potential . The excitation/emission maxima are approximately 490/516 nm . It is recommended to prepare stock solutions in DMSO .
Molecular Structure Analysis
The chemical name for MitoMark Green I is 2- [3- [5,6-Dichloro-1,3-bis [ [4- (chloromethyl)phenyl]methyl]-1,3-dihydro-2 H -benzimidazol-2-ylidene]-1-propen-1-yl]-3-methylbenzoxazolium chloride . The molecular weight is 671.87 and the formula is C34H28Cl5N3O .Physical and Chemical Properties Analysis
MitoMark Green I has a molecular weight of 671.87 and a chemical formula of C34H28Cl5N3O . It is recommended to store it at -20°C .Wissenschaftliche Forschungsanwendungen
Molecular Imprinting Technology
MitoMark Green I, as part of the broader field of Molecular Imprinting Technology (MIT), is advancing towards greener pathways. MIT mimics the specific binding of enzymes to substrates, and its progress is increasingly aligning with sustainable development requirements. This alignment involves careful consideration of element choice, polymerization, energy input, imprinting strategies, waste treatment, recovery, and impacts on operator health and the environment. Green Molecularly Imprinted Polymers (GMIPs) are emerging as sustainable alternatives with wider applications compared to their natural counterparts, particularly in biomedicine, catalysis, energy, nanoparticle detection, gas sensing, and environmental remediation (Arabi et al., 2021); (Ostovan et al., 2022).
"Green" Electronics
In the realm of "green" electronics, MitoMark Green I's principles align with identifying compounds of natural origin and establishing routes for producing biodegradable and biocompatible materials. This innovative approach aims to produce environmentally friendly electronics, integrating electronic circuits with living tissue and emphasizing energy-efficient materials (Irimia‐Vladu, 2014).
Drug Analysis
MitoMark Green I's methodologies contribute to the advancement of drug analysis. Magnetic Molecularly Imprinted Polymers (MMIPs), for instance, combine MIPs with magnetic properties, offering high adsorption capacity and selective recognition ability, essential for chemical, biological, and medical sciences (Ansari & Karimi, 2017).
Green Chemistry
MitoMark Green I's development is influenced by the principles of green chemistry, which emphasize the creation of environmentally benign solvents and renewable feedstocks. The approach is geared towards achieving environmental and economic prosperity through sustainable methods (Anastas & Kirchhoff, 2002).
Green Roofs and Urban Environment
In urban planning, MitoMark Green I aligns with the concept of green roofs to mitigate urban temperatures. Research shows that green sites, such as parks with trees, are cooler than non-green sites, suggesting significant implications for urban greening in addressing climate change (Alexandri & Jones, 2007); (Bowler et al., 2010).
Nanotechnology
MitoMark Green I's green principles extend to nanotechnology, emphasizing the use of natural ingredients for synthesizing nanomaterials and designing environmentally benign processes. These green nanotechnologies are gradually transitioning from laboratory to commercial applications (Lu & Ozcan, 2015).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of MitoMark Green I involves the condensation of a benzothiazole derivative with a cyanine dye.", "Starting Materials": [ "4-(dimethylamino)benzaldehyde", "2-aminobenzenethiol", "ethyl cyanoacetate", "sodium ethoxide", "1,3-dimethyl-2-imidazolidinone", "3,3'-diethyl-2,2'-thiodicarbonyl-di-1-propene", "potassium carbonate", "3,3'-diethylthiatricarbocyanine iodide" ], "Reaction": [ "The synthesis begins with the reaction of 4-(dimethylamino)benzaldehyde with 2-aminobenzenethiol in the presence of ethyl cyanoacetate and sodium ethoxide to form a benzothiazole derivative.", "The benzothiazole derivative is then condensed with 1,3-dimethyl-2-imidazolidinone and 3,3'-diethyl-2,2'-thiodicarbonyl-di-1-propene in the presence of potassium carbonate to form a cyanine dye intermediate.", "Finally, the cyanine dye intermediate is reacted with 3,3'-diethylthiatricarbocyanine iodide to form MitoMark Green I." ] } | |
CAS-Nummer |
201860-17-5 |
Molekularformel |
C34H28Cl5N3O |
Molekulargewicht |
671.9 g/mol |
IUPAC-Name |
2-[3-[5,6-dichloro-1,3-bis[[4-(chloromethyl)phenyl]methyl]benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-1,3-benzoxazol-3-ium;chloride |
InChI |
InChI=1S/C34H28Cl4N3O.ClH/c1-39-29-5-2-3-6-32(29)42-34(39)8-4-7-33-40(21-25-13-9-23(19-35)10-14-25)30-17-27(37)28(38)18-31(30)41(33)22-26-15-11-24(20-36)12-16-26;/h2-18H,19-22H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RUVJFMSQTCEAAB-UHFFFAOYSA-M |
SMILES |
C[N+]1=C(OC2=CC=CC=C21)C=CC=C3N(C4=CC(=C(C=C4N3CC5=CC=C(C=C5)CCl)Cl)Cl)CC6=CC=C(C=C6)CCl.[Cl-] |
Kanonische SMILES |
C[N+]1=C(OC2=CC=CC=C21)C=CC=C3N(C4=CC(=C(C=C4N3CC5=CC=C(C=C5)CCl)Cl)Cl)CC6=CC=C(C=C6)CCl.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MitoMark Green I |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


